molecular formula C17H13F3N4O B278900 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278900
M. Wt: 346.31 g/mol
InChI Key: OCKLMYNEDFHPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the family of triazole carboxamides. This compound has shown potential in various scientific research applications due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has a low toxicity profile, making it a safe compound to use in scientific research. It has also been found to exhibit good solubility in various solvents, making it easy to work with in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potent antimicrobial and antifungal activity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential in other scientific research applications, such as in the field of agriculture as a potential fungicide. Additionally, further studies can be conducted to improve its solubility in water and other solvents, making it more versatile in laboratory experiments.
Conclusion:
In conclusion, 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential in various scientific research applications. Its potent antimicrobial and antifungal activity, low toxicity profile, and good solubility make it a valuable compound to work with in the laboratory. Further research is needed to fully understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzoyl chloride and 3-(trifluoromethyl)aniline in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain the final product.

Scientific Research Applications

1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been widely used in scientific research due to its potential in various applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial and antifungal activity, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4O/c1-11-5-7-14(8-6-11)24-10-21-15(23-24)16(25)22-13-4-2-3-12(9-13)17(18,19)20/h2-10H,1H3,(H,22,25)

InChI Key

OCKLMYNEDFHPOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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